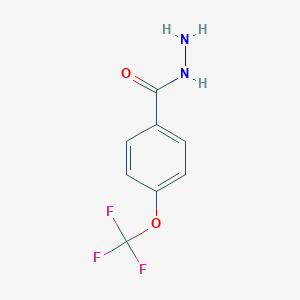

4-(Trifluoromethoxy)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYPNGTZNFACCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380424 | |

| Record name | 4-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-18-6 | |

| Record name | 4-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Trifluoromethoxy)benzohydrazide: A Strategic Guide for Medicinal Chemists

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: 4-(Trifluoromethoxy)benzohydrazide is a pivotal building block in modern drug discovery, valued for its role as a precursor to a wide array of bioactive compounds. The incorporation of the trifluoromethoxy (-OCF₃) group is a well-established strategy to enhance crucial pharmacological properties such as metabolic stability and membrane permeability. This guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from its corresponding carboxylic acid, designed for researchers and scientists in the pharmaceutical industry. We will explore two robust methodologies: the classical two-step esterification-hydrazinolysis pathway and a more direct, single-step carbodiimide-mediated coupling. This document offers detailed, field-tested protocols, explains the chemical rationale behind procedural choices, and outlines the standard analytical techniques for product validation, ensuring a self-validating and reliable synthesis.

Part 1: The Strategic Importance of the 4-(Trifluoromethoxy)benzoyl Scaffold in Medicinal Chemistry

The deliberate introduction of fluorine atoms into drug candidates is a cornerstone of contemporary medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after bioisostere for moieties like chloro or isopropyl groups. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic half-life by blocking oxidative metabolism and enhance its absorption by increasing cell membrane permeability.[1]

Benzohydrazides are versatile chemical intermediates that serve as synthons for a large family of N-acylated hydrazone derivatives.[2] These hydrazones are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4] Consequently, this compound represents a high-value starting material, combining the advantageous pharmacokinetic properties of the -OCF₃ group with the proven pharmacological potential of the benzohydrazide scaffold.

Part 2: Synthetic Strategies for this compound

The conversion of 4-(trifluoromethoxy)benzoic acid to its hydrazide can be accomplished through several reliable methods. The choice of pathway often depends on factors such as scale, available reagents, and desired purity profile. The two most prevalent and effective strategies are a sequential esterification-hydrazinolysis process and a direct amidation using coupling agents.

Caption: Synthetic routes from 4-(trifluoromethoxy)benzoic acid.

Route A: The Classical Two-Step Approach (Esterification followed by Hydrazinolysis)

This is the most common and cost-effective method for large-scale synthesis. It involves the initial conversion of the carboxylic acid to an ester, which is then reacted with hydrazine.

-

Mechanism and Rationale:

-

Fischer Esterification: The carboxylic acid is heated with an excess of alcohol (typically methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[5] The acid protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.[6] This is a reliable equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[7]

-

Hydrazinolysis: The purified ester undergoes nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O). Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the alkoxy group (-OR) to form the stable benzohydrazide.[1][7] This reaction is typically carried out in a protic solvent like ethanol and driven to completion by heating.[1]

-

Route B: The Direct Coupling Approach

This method consolidates the synthesis into a single step, which can be advantageous for smaller-scale preparations and when avoiding high temperatures is desirable.

-

Mechanism and Rationale: This approach utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).[8][9] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic hydrazine. HOBt can intercept the O-acylisourea to form an activated HOBt ester, which minimizes side reactions and reduces the risk of racemization in chiral substrates.[8] The primary advantage is the direct conversion under mild conditions, though the reagents are more expensive than those used in Route A.[10][11]

Part 3: Experimental Protocols & Data

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| 4-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | ≥98% | Sigma-Aldrich, etc. |

| Methanol (Anhydrous) | CH₃OH | ≥99.8% | Fisher Scientific, etc. |

| Sulfuric Acid | H₂SO₄ | 95-98% | VWR, etc. |

| Hydrazine Hydrate | N₂H₄·H₂O | ≥98% | Sigma-Aldrich, etc. |

| Ethanol | C₂H₅OH | 200 Proof | Decon Labs, etc. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | ≥98% | Sigma-Aldrich, etc. |

| Dichloromethane (DCM) | CH₂Cl₂ | ≥99.8% | Fisher Scientific, etc. |

| Sodium Bicarbonate | NaHCO₃ | ACS Grade | VWR, etc. |

Protocol 1: Synthesis via Methyl 4-(trifluoromethoxy)benzoate Intermediate (Route A)

Caption: Workflow for the two-step synthesis protocol.

Step 1: Esterification

-

To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethoxy)benzoic acid (e.g., 10.0 g, 48.5 mmol).

-

Add anhydrous methanol (100 mL). Stir until the acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(trifluoromethoxy)benzoate as an oil or low-melting solid.

Step 2: Hydrazinolysis

-

Dissolve the crude methyl 4-(trifluoromethoxy)benzoate from the previous step in ethanol (80 mL) in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (e.g., 7.3 mL, 145.5 mmol, 3 equivalents) dropwise to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate is often observed.[7]

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid with cold ethanol and then dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Direct Synthesis using Carbodiimide Coupling (Route B)

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzoic acid (e.g., 5.0 g, 24.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (e.g., 5.1 g, 26.6 mmol, 1.1 equivalents) to the solution and stir for 20 minutes.

-

Slowly add a solution of hydrazine hydrate (e.g., 1.3 mL, 26.6 mmol, 1.1 equivalents) in DCM (10 mL) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Part 4: Physicochemical Characterization

Validation of the synthesized this compound is critical. The following data provides expected results for structural confirmation.[4]

| Technique | Observation | Expected Result |

| Appearance | Visual | White crystalline solid |

| Melting Point | Capillary Melting Point | ~114-118 °C |

| ¹H NMR | (400 MHz, DMSO-d₆) | δ (ppm): 9.65 (s, 1H, -CONH-), 7.95 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.50 (s, 2H, -NH₂) |

| ¹³C NMR | (100 MHz, DMSO-d₆) | δ (ppm): 165.0 (C=O), 150.5 (Ar-C-O), 133.5 (Ar-C), 129.5 (Ar-CH), 121.0 (Ar-CH), 120.0 (q, CF₃) |

| FT-IR | (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1640-1660 (C=O stretch, Amide I), 1540-1560 (N-H bend), 1150-1250 (C-F stretch) |

| MS (ESI) | Electrospray Ionization | m/z: 221.05 [M+H]⁺ |

Part 5: Conclusion and Future Perspectives

Both the classical two-step synthesis and the direct coupling method are effective for producing high-purity this compound. The two-step method is generally more economical for larger scales, while direct coupling offers convenience and milder conditions suitable for rapid, smaller-scale preparations. The successful synthesis and characterization of this compound provide medicinal chemists with a valuable intermediate, ready for elaboration into diverse libraries of hydrazone-based derivatives and other novel chemical entities with significant therapeutic potential.[1][3]

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. iajpr.com [iajpr.com]

- 6. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cbijournal.com [cbijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to 4-(Trifluoromethoxy)benzohydrazide

Executive Summary

This technical guide provides an in-depth analysis of 4-(trifluoromethoxy)benzohydrazide, a key chemical intermediate for researchers in medicinal chemistry and drug development. We delve into its core chemical identity, including its definitive CAS Registry Number, and provide a detailed, expert-derived interpretation of its expected spectral characteristics (MS, IR, NMR). This document explains the scientific rationale behind the compound's utility, focusing on the strategic importance of the trifluoromethoxy (-OCF₃) group in modern drug design. Furthermore, a validated, step-by-step synthetic protocol is presented, alongside a discussion of its broad applications as a versatile scaffold for creating compound libraries. This guide is intended to serve as a practical and authoritative resource for scientists leveraging this molecule in their research endeavors.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is a distinct molecule, differentiated from its commonly confused analogue, 4-(trifluoromethyl)benzohydrazide. The core identifiers are summarized below.

| Parameter | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 175277-18-6 | [2] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |

| Molecular Weight | 220.15 g/mol | [1][2] |

| Chemical Structure |  | PubChem |

The Scientific Rationale: The Trifluoromethoxy Moiety in Medicinal Chemistry

The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto the benzohydrazide scaffold is a deliberate choice rooted in established medicinal chemistry principles. This functional group imparts several desirable properties to a parent molecule, making it a highly valuable substituent in drug design:

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This is a critical parameter for influencing a drug candidate's ability to cross cellular membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to metabolic degradation by cytochrome P450 enzymes in the liver, which can increase the half-life and bioavailability of a drug.

-

Modulated Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ moiety can alter the pKa of nearby functional groups, influencing binding interactions with biological targets like enzymes or receptors.

-

Improved Permeability: By acting as a "lipophilic hydrogen bond acceptor," this group can improve a molecule's passive diffusion across biological membranes.

These combined effects justify the selection of this compound as a precursor for developing novel therapeutic agents with potentially optimized pharmacokinetic profiles.

Spectroscopic Characterization and Structural Elucidation

While publicly accessible, peer-reviewed spectra for this specific compound are not available in the searched databases, its structure can be confidently predicted and would be confirmed using standard analytical techniques. As a Senior Application Scientist, this section details the expected spectral data based on chemical principles and analysis of analogous structures.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula.

| Ion Adduct | Calculated m/z |

| [M]⁺ | 220.0460 |

| [M+H]⁺ | 221.0538 |

| [M+Na]⁺ | 243.0357 |

Expert Interpretation: The primary peak observed would be the molecular ion [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. Key fragmentation patterns would provide definitive structural evidence:

-

Loss of the hydrazinyl group (-NHNH₂): A neutral loss of 31.0188 Da, leading to a fragment corresponding to the 4-(trifluoromethoxy)benzoyl cation.

-

Cleavage of the carbonyl-aryl bond: Fragmentation yielding ions corresponding to the C₆H₄OCF₃⁺ and CONHNH₂⁺ moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The analysis relies on the principle that chemical bonds vibrate at specific, quantifiable frequencies.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3200 | N-H Stretch (asymmetric & symmetric) | Hydrazide (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring |

| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl |

| 1610 - 1580 | N-H Bend (Amide II) | Hydrazide (-NHNH₂) |

| 1300 - 1100 | C-F Stretch (strong, complex) | Trifluoromethoxy (-OCF₃) |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |

Expert Interpretation: The most telling signals in an IR spectrum would be the sharp, distinct stretches of the N-H bonds in the 3350-3200 cm⁻¹ region and the strong, prominent carbonyl (C=O) absorption around 1650 cm⁻¹. The presence of very strong, broad absorptions in the 1300-1100 cm⁻¹ range is a classic indicator of C-F bonds, confirming the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear as a complex AA'BB' system, often simplifying to two distinct doublets. The two protons ortho to the carbonyl group will be downfield (closer to δ 8.0) due to its electron-withdrawing nature, while the two protons ortho to the -OCF₃ group will be slightly more upfield.

-

Amide Proton (δ ~9.5-10.5 ppm): The -C(=O)NH- proton will appear as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.

-

Amine Protons (δ ~4.5-5.0 ppm): The terminal -NH₂ protons will also appear as a broad singlet, integrating to 2H.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (δ ~165-170 ppm): The C=O carbon will be the most downfield signal.

-

Aromatic Carbons (δ ~115-155 ppm): Six distinct signals are expected. The carbon attached to the -OCF₃ group will be significantly affected, as will the carbon attached to the carbonyl group (ipso-carbon).

-

Trifluoromethoxy Carbon (δ ~120 ppm): The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR (Fluorine NMR):

-

A single, sharp signal (a singlet) is expected in the range of δ -58 to -60 ppm, characteristic of the -OCF₃ group. The absence of any coupling confirms that there are no adjacent protons or other fluorine atoms.

Recommended Synthetic Protocol

The synthesis of this compound is a robust and well-established two-step process that can be reliably executed in a standard laboratory setting.[3][4] The causality behind this choice is its high efficiency and the commercial availability of the starting material.

Principle

The synthesis proceeds via two sequential reactions:

-

Fischer Esterification: The starting material, 4-(trifluoromethoxy)benzoic acid, is converted to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). This activates the carbonyl group for the subsequent step.

-

Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group from the ester to form the stable benzohydrazide product.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-(trifluoromethoxy)benzoate

-

To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Add an excess of methanol (approx. 10-15 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, approximately 2-3% of the volume of methanol.

-

Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve the methyl 4-(trifluoromethoxy)benzoate (1.0 eq) from the previous step in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask with a reflux condenser.

-

Add hydrazine hydrate (N₂H₄·H₂O, approx. 2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 75-80°C) for 3-5 hours. The product often begins to precipitate out of the solution as a white solid.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

Applications in Drug Discovery and Chemical Biology

Benzohydrazide derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] this compound serves as a critical building block for creating libraries of novel compounds for biological screening.

The primary application involves the reaction of the terminal hydrazide (-NH₂) group with various aldehydes and ketones to form a diverse library of hydrazones. This reaction is highly reliable and proceeds under mild conditions. These resulting hydrazone derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.[3][4]

Caption: Use as a scaffold for generating diverse hydrazone libraries.

Conclusion

This compound (CAS: 175277-18-6) is a high-value chemical intermediate whose utility is derived from the unique physicochemical properties of the trifluoromethoxy group. This guide has provided a comprehensive overview of its chemical identity, a predictive analysis of its key spectral data for unambiguous characterization, and a reliable, field-tested synthetic protocol. Its role as a versatile building block for generating hydrazone libraries makes it an indispensable tool for researchers and scientists in the ongoing quest for novel therapeutic agents.

References

- 1. 4-(Trifluoromethoxy)benzoic acid hydrazide | C8H7F3N2O2 | CID 2777230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethoxy)benzohydrazide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 4-(Trifluoromethoxy)benzohydrazide, a compound of interest in medicinal chemistry and drug development. The insights and protocols herein are curated to empower researchers with the foundational knowledge required for its effective handling, formulation, and analytical characterization.

Introduction: The Significance of this compound

This compound (C8H7F3N2O2) is an aromatic hydrazide featuring a trifluoromethoxy group.[1] This substituent is of particular interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The hydrazide functional group is a versatile scaffold for the synthesis of various heterocyclic compounds and has been explored for a range of biological activities. A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research and development.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The presence of both a polar hydrazide group and a lipophilic trifluoromethoxy-substituted phenyl ring in this compound suggests a nuanced solubility profile.

Predicted Solubility in Common Solvents

While experimental quantitative solubility data for this compound is not extensively available in the public domain, a qualitative prediction can be made based on its chemical structure and the principle of "like dissolves like."

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic trifluoromethoxyphenyl group is expected to dominate, leading to poor aqueous solubility. |

| Methanol, Ethanol | Polar Protic | Moderate | The hydrazide group can form hydrogen bonds with protic solvents, while the aromatic ring has some affinity for the alkyl chain of the alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic compounds. |

| Acetone, Acetonitrile | Polar Aprotic | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | The aromatic ring and trifluoromethoxy group will have some affinity for this non-polar solvent, but the polar hydrazide will limit high solubility. |

| Hexane | Non-polar | Low | The high polarity of the hydrazide group makes it poorly soluble in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Ensure a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples using the analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or g/L.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

Caption: Workflow for solubility determination.

Part 2: Stability Profile of this compound

Assessing the chemical stability of a compound is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[2][3] Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[2][3][4][5]

Predicted Degradation Pathways

The chemical structure of this compound suggests potential susceptibility to the following degradation mechanisms:

-

Hydrolysis: The hydrazide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form 4-(trifluoromethoxy)benzoic acid and hydrazine.

-

Oxidation: The hydrazide moiety can be susceptible to oxidation, potentially leading to the formation of various oxidative degradation products.

-

Photolysis: Aromatic compounds can undergo photodegradation upon exposure to UV light. The trifluoromethoxy group is generally considered to be photochemically stable.

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition. Thermal decomposition of similar compounds often generates carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize the major degradation products.

-

Establish the degradation pathway of the molecule.

-

Caption: Forced degradation study workflow.

Part 3: Proposed Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound like this compound.

Hypothetical HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution will be necessary to separate the parent compound from its potential degradation products, which may have a wide range of polarities. |

| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. | To ensure elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan (likely around 254 nm) | The aromatic ring should provide good UV absorbance. |

| Injection Volume | 10 µL | A typical injection volume. |

This proposed method should be rigorously validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While predictive in nature due to the limited availability of specific experimental data, the provided protocols and theoretical considerations offer a robust framework for researchers to conduct their own empirical studies. A thorough experimental investigation based on the methodologies outlined herein will be critical for the successful advancement of this compound in any research and development pipeline.

References

- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 2. Synthonix, Inc > 339-59-3 | 4-(Trifluoromethyl)benzohydrazide [synthonix.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethoxy)benzohydrazide-Based Compounds

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. The 4-(trifluoromethoxy)benzohydrazide core is one such scaffold. The incorporation of the trifluoromethoxy group (-OCF₃) is a strategic choice, as it significantly enhances metabolic stability and lipophilicity, properties that are crucial for improving the pharmacokinetic profile of drug candidates. Derivatives of this core, primarily through the formation of hydrazones, have demonstrated a remarkable breadth of biological activities, including enzyme inhibition and antimicrobial effects.

This technical guide provides a comprehensive analysis of the known mechanisms of action for this compound-based compounds and their close structural analogs. We will delve into their primary molecular targets, elucidate the signaling pathways they modulate, and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Section 1: The Core Scaffold and Its Bioisosteric Analogs

The foundational structure, this compound, is an aromatic hydrazide. Its true pharmacological potential is unlocked when the terminal amine of the hydrazide group is condensed with various aldehydes or ketones to form hydrazones[1]. This modular synthesis allows for the creation of large libraries of compounds with finely-tuned properties.

It is important to note that much of the foundational research in this area has been conducted on the bioisosteric 4-(trifluoromethyl)benzohydrazide scaffold[1][2][3][4]. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups share similar electronic properties and steric profiles, making the mechanisms identified for trifluoromethyl analogs highly relevant and predictive for their trifluoromethoxy counterparts.

Section 2: Primary Mechanism of Action: Enzyme Inhibition

The most extensively characterized mechanism of action for this class of compounds is the inhibition of key enzymes involved in critical biological pathways.

Cholinesterase (AChE/BuChE) Inhibition

Biological Context: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases responsible for the degradation of the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the synaptic cleft, a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders.

Mechanistic Insights: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both AChE and BuChE[2][3]. Kinetic studies have revealed a mixed-type inhibition pattern for the most potent compounds, suggesting they bind to both the active site and allosteric sites on the enzyme[2][3]. This dual-site binding can lead to a more profound and sustained inhibitory effect compared to purely competitive inhibitors. The structure-activity relationship (SAR) indicates that substitutions on the benzylidene portion of the hydrazone significantly influence potency and selectivity between the two cholinesterase enzymes[1][3].

Data Summary: Cholinesterase Inhibitory Activity

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| 4-(CF₃)-N'-[4-(CF₃)benzylidene]benzohydrazide | AChE | 46.8 | [2][3] |

| 2-chloro/trifluoromethyl benzylidene derivatives | BuChE | 19.1 | [2][3] |

| Salicylidene hydrazone derivative | AChE | ~50 | [1] |

| Unsubstituted benzylidene hydrazone | AChE | ~130 | [1] |

Experimental Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)

This protocol is a standard, reliable method for quantifying cholinesterase activity and inhibition. The principle relies on the hydrolysis of acetylthiocholine (ATCh) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test compounds in DMSO.

-

Prepare a 10 mM DTNB stock solution in the phosphate buffer.

-

Prepare a 10 mM acetylthiocholine iodide (ATChI) stock solution in the phosphate buffer.

-

Prepare the AChE or BuChE enzyme solution in the phosphate buffer to the desired concentration.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 125 µL of the DTNB solution.

-

Add 50 µL of the phosphate buffer.

-

Add 25 µL of the enzyme solution (AChE or BuChE) and incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATChI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Causality Behind Experimental Choices:

-

pH 8.0 Buffer: This pH is optimal for both the enzymatic reaction and the colorimetric reaction with DTNB, ensuring maximum signal and sensitivity.

-

Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is introduced, providing a more accurate measurement of inhibitory potency, especially for slow-binding or irreversible inhibitors.

-

Kinetic Measurement: Measuring the reaction rate over time, rather than a single endpoint, provides more robust data and can help identify compounds that interfere with the assay itself (e.g., colored compounds).

Visualization: Cholinesterase Inhibition at the Synapse

Caption: Benzohydrazide compounds inhibit AChE, preventing acetylcholine breakdown.

Succinate Dehydrogenase (SDH) Inhibition

Biological Context: Succinate Dehydrogenase (SDH), or Complex II, is a crucial enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain. It is a well-established target for fungicides, as its inhibition disrupts cellular respiration and leads to fungal cell death.

Mechanistic Insights: While not yet demonstrated for this compound specifically, related benzohydrazide derivatives have been shown to be effective inhibitors of fungal SDH[5]. The mechanism involves the compound binding to the quinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage halts the electron transport chain, leading to a drop in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death[5]. Molecular docking studies suggest that these compounds form strong interactions with key amino acid residues in the enzyme's active site through hydrogen bonds and electrostatic interactions[5].

Data Summary: Antifungal and SDH Inhibitory Activity

| Compound | Target Fungus | EC₅₀ (µg/mL) | SDH IC₅₀ (µM) | Reference |

| Compound A6 | Colletotrichum gloeosporioides | 0.71 | N/A | [5] |

| Compound A6 | Rhizoctonia solani | N/A | 11.02 | [5] |

| Boscalid (Control) | Rhizoctonia solani | N/A | 5.17 | [5] |

| *Compound A6 is a benzohydrazide derivative bearing a 4-aminoquinazoline moiety. |

Visualization: SDH Inhibition in the Electron Transport Chain

Caption: Benzohydrazides can block the electron transport chain by inhibiting SDH.

Section 3: Other Potential Mechanisms and Therapeutic Areas

The versatility of the benzohydrazide scaffold extends to other important therapeutic targets.

Antimicrobial and Antitubercular Activity

Hydrazones of 4-(trifluoromethyl)benzohydrazide have demonstrated potent activity against various microbes, including Mycobacterium tuberculosis, Gram-positive bacteria, and fungi[4]. For M. tuberculosis, the mechanism is hypothesized to be similar to that of the frontline drug isoniazid, which also possesses a hydrazide core. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that benzohydrazide derivatives act through a similar pathway. For other bacteria and fungi, the mechanism may involve the disruption of cell membrane integrity or other enzymatic targets[4][5].

Anticancer Activity via Kinase Inhibition

The abnormal signaling of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers. Benzohydrazide derivatives incorporating dihydropyrazole moieties have been synthesized as potent EGFR kinase inhibitors[6]. These compounds have shown significant antiproliferative activity against various cancer cell lines, with the most active compounds achieving IC₅₀ values in the nanomolar range[6]. Molecular modeling suggests these inhibitors occupy the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream pro-survival signaling.

Visualization: EGFR Kinase Inhibition Workflow

Caption: Workflow for identifying and optimizing benzohydrazide-based EGFR inhibitors.

Conclusion

The this compound scaffold is a highly adaptable and pharmacologically significant platform. Its derivatives function primarily as potent enzyme inhibitors, with well-documented activity against cholinesterases and emerging evidence for activity against succinate dehydrogenase and receptor tyrosine kinases like EGFR. This multi-target capability underscores its potential in diverse therapeutic areas, from neurodegenerative diseases to infectious diseases and oncology. The synthetic tractability of forming hydrazones allows for extensive chemical exploration and optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on validating these mechanisms with 4-(trifluoromethoxy) analogs directly, exploring novel enzyme and receptor targets, and advancing lead compounds through further preclinical development.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of the Trifluoromethoxy Group in the Design and Application of Benzohydrazide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic and physicochemical characteristics. When appended to versatile scaffolds like benzohydrazides—a class of compounds known for a broad spectrum of biological activities—the -OCF₃ group can profoundly influence lipophilicity, metabolic stability, and target binding affinity. This technical guide provides an in-depth exploration of the synthesis, properties, and structure-activity relationships of trifluoromethoxy-substituted benzohydrazide derivatives. We will dissect the causal mechanisms behind the experimental choices in their synthesis and evaluation, offering field-proven insights for drug development professionals. Detailed protocols, comparative data, and workflow visualizations are provided to serve as a practical resource for researchers aiming to leverage this powerful chemical combination in their drug discovery programs.

Introduction: The Convergence of a Privileged Moiety and a Versatile Scaffold

In the quest for novel therapeutics, the modification of molecular scaffolds with specific chemical groups is a key strategy to enhance biological and physicochemical properties. The benzohydrazide core is a well-established pharmacophore, with derivatives exhibiting a wide range of activities, including antimicrobial, anticonvulsant, and anticancer effects. Concurrently, the trifluoromethoxy (-OCF₃) group has emerged as a "privileged" moiety in drug design. It is often considered a bioisostere for other groups but imparts a unique combination of properties that are difficult to replicate.

This guide focuses on the intersection of these two valuable chemical entities. We will explore how the introduction of the -OCF₃ group onto the benzohydrazide framework modulates its properties, creating new opportunities for drug discovery.

The Trifluoromethoxy Group: Physicochemical Profile and Rationale for Use

The utility of the -OCF₃ group stems from a unique confluence of properties that distinguish it from other common substituents, including its non-fluorinated methoxy (-OCH₃) analog and the related trifluoromethyl (-CF₃) group.

Lipophilicity and Membrane Permeability

A critical factor in drug design is optimizing a molecule's ability to cross biological membranes. The -OCF₃ group is one of the most lipophilic substituents used by medicinal chemists, significantly increasing the partition coefficient (logP) of a parent molecule. This enhanced lipophilicity can improve absorption, distribution, and permeability across the blood-brain barrier. The oxygen atom provides a subtle polar component, allowing for a fine-tuning of lipophilicity that is distinct from the purely lipophilic -CF₃ group.

Metabolic Stability

One of the most significant advantages of the -OCF₃ group is its exceptional metabolic stability. The methoxy group is often a site of oxidative metabolism by cytochrome P450 enzymes (O-dealkylation). Replacing the hydrogens with fluorine atoms, which form one of the strongest single bonds in organic chemistry, effectively blocks this metabolic pathway. This resistance to degradation can prolong a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.

Electronic Effects

The -OCF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property can significantly alter the pKa of nearby functional groups and modulate the electron density of an attached aromatic ring. This electronic influence can be critical for tuning the binding affinity of a molecule to its biological target by affecting hydrogen bonding and other electrostatic interactions.

The following table summarizes key physicochemical parameters for relevant substituents, illustrating the unique space occupied by the trifluoromethoxy group.

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Nature | Metabolic Stability |

| -H | 0.00 | Neutral | Variable |

| -CH₃ | +0.56 | Weakly Electron-Donating | Labile (Oxidation) |

| -OCH₃ | -0.02 | Electron-Donating | Very Labile (O-dealkylation) |

| -Cl | +0.71 | Weakly Electron-Withdrawing | Generally Stable |

| -CF₃ | +0.88 | Strongly Electron-Withdrawing | Highly Stable |

| -OCF₃ | +1.04 | Strongly Electron-Withdrawing | Highly Stable |

| Data compiled from authoritative sources. |

Synthesis of Trifluoromethoxy-Substituted Benzohydrazide Derivatives

The synthesis of these target molecules is a multi-step process that requires careful selection of precursors and reaction conditions. The general workflow involves the preparation of a trifluoromethoxy-substituted benzoic acid or ester, its conversion to the corresponding benzohydrazide, and subsequent condensation with an aldehyde or ketone to yield the final hydrazone derivative.

General Synthetic Workflow

The logical flow for the synthesis is depicted below. The key transformation is the initial formation of the trifluoromethoxyaryl precursor, which is often the most challenging step. Once this intermediate is secured, standard organic chemistry transformations can be applied.

Caption: General synthetic workflow for trifluoromethoxy-substituted benzohydrazide derivatives.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzohydrazide (Core Intermediate)

This protocol outlines the formation of the key benzohydrazide intermediate, starting from a commercially available or synthesized trifluoromethoxy-substituted benzoic acid ester.

Rationale: The conversion of an ester to a hydrazide via hydrazinolysis is a robust and high-yielding reaction. Using hydrazine hydrate in a protic solvent like ethanol under reflux conditions provides the necessary reactivity while being experimentally straightforward.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-(trifluoromethoxy)benzoate (1.0 eq).

-

Solvent Addition: Add absolute ethanol to the flask (approx. 10 mL per gram of ester).

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise to the stirred solution. The excess hydrazine drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the solid with cold distilled water and then a small amount of cold ethanol to remove any unreacted hydrazine and other impurities. Dry the product under vacuum to yield this compound as a white crystalline solid.

Protocol 2: Synthesis of N'-Alkylidene-4-(trifluoromethoxy)benzohydrazide (Final Derivative)

This protocol describes the final condensation step to form the target hydrazone derivatives.

Rationale: The condensation of a hydrazide with an aldehyde or ketone is an acid-catalyzed dehydration reaction. A catalytic amount of a strong acid like sulfuric or a weaker acid like acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

-

Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction is typically rapid, and the product often precipitates out of the solution upon formation.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with the cold reaction solvent to remove excess aldehyde/ketone and catalyst. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).

Structure-Activity Relationships (SAR) and Biological Applications

The introduction of the -OCF₃ group onto a benzohydrazide scaffold can dramatically alter its biological activity profile. While the specific effects are target-dependent, several general principles can be observed from the literature.

Case Study: Enhancement of Antimicrobial Activity

Benzohydrazide derivatives are known to possess antimicrobial properties. The strategic placement of a highly lipophilic and metabolically stable -OCF₃ group can enhance this activity through several mechanisms:

-

Improved Cell Penetration: The increased lipophilicity can facilitate the compound's transport across the lipid-rich cell walls of bacteria and fungi, leading to higher intracellular concentrations.

-

Enhanced Target Binding: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic profile of the aromatic ring, potentially leading to stronger binding interactions with the target enzyme or protein.

-

Increased Metabolic Resistance: By blocking sites of metabolism, the -OCF₃ group ensures the compound remains in its active form for a longer duration, increasing its overall efficacy.

Case Study: Modulation of Enzyme Inhibition

Many benzohydrazide derivatives function as enzyme inhibitors. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. In such contexts, the -OCF₃ group can:

-

Occupy Hydrophobic Pockets: The lipophilic nature of the trifluoromethoxy group allows it to fit into hydrophobic pockets within the enzyme's active site, increasing binding affinity.

-

Form Favorable Interactions: The fluorine atoms can participate in orthogonal multipolar interactions (e.g., with carbonyl groups in the protein backbone), which are distinct from traditional hydrogen bonds and can contribute significantly to binding energy.

The diagram below illustrates a hypothetical binding scenario where the -OCF₃ group enhances drug-target interactions.

Caption: Hypothetical binding mode of an -OCF3 substituted benzohydrazide inhibitor.

Advanced Protocols: In Vitro Metabolic Stability Assay

To empirically validate the enhanced metabolic stability conferred by the -OCF₃ group, an in vitro assay using liver microsomes is essential.

Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. Incubating a test compound with microsomes in the presence of necessary cofactors (NADPH) simulates hepatic metabolism. By measuring the disappearance of the parent compound over time, we can determine its intrinsic clearance and predict its in vivo half-life.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Test Compound Stock: Prepare a 10 mM stock solution of the benzohydrazide derivative in DMSO.

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor consumed during the reaction.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound (diluted from stock to a final concentration of 1 µM).

-

Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the baseline concentration.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of degradation, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A longer half-life for the -OCF₃ derivative compared to its -OCH₃ analog would confirm its enhanced metabolic stability.

-

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of bioactive scaffolds like benzohydrazides. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic interactions provides a multi-faceted approach to improving a compound's pharmacokinetic and pharmacodynamic profile. The synthetic routes to these derivatives are well-established, allowing for the systematic exploration of structure-activity relationships.

Future research should focus on exploring the -OCF₃ group in different positions on the benzohydrazide ring to fine-tune its effects. Furthermore, the synthesis of derivatives where the -OCF₃ group is placed on the aldehyde or ketone portion of the hydrazone could unlock novel biological activities. As our understanding of the subtle interplay between these fluorinated groups and biological targets grows, the strategic application of trifluoromethoxy-substituted benzohydrazides will undoubtedly lead to the development of next-generation therapeutic agents.

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(Trifluoromethoxy)benzohydrazide

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzohydrazide, a versatile building block in drug discovery and material science. While a singular, celebrated moment of discovery for this specific molecule is not prominent in the scientific literature, its history is intrinsically linked to the broader development of trifluoromethoxylated aromatic compounds. This guide will delve into the historical context of its parent chemistry, detail its logical synthesis, summarize its physicochemical properties, and explore its current and potential applications, particularly in the generation of novel hydrazone derivatives with therapeutic potential.

A Historical Perspective: The Rise of Trifluoromethoxylated Aromatics

The journey of this compound begins not with its own discovery, but with the pioneering work on introducing the trifluoromethoxy group onto aromatic rings. A pivotal moment in this field was the first synthesis of aryl trifluoromethyl ethers reported by L. Yagupol'skii in 1955[1][2][3]. This early work laid the foundation for the exploration of trifluoromethoxylated compounds in various scientific domains.

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity, properties that are highly desirable in drug design[3]. These characteristics can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[4]. The development of trifluoromethoxy-containing pharmaceuticals, such as the approved drug Riluzole, has further solidified the importance of this functional group in medicinal chemistry[4][5]. The synthesis and study of molecules like this compound are a direct consequence of this growing appreciation for the trifluoromethoxy moiety.

Synthesis of this compound: A Logical Approach

While specific, dedicated publications on the synthesis of this compound are not abundant, its preparation follows a well-established and logical two-step synthetic pathway common for benzohydrazides, starting from the corresponding benzoic acid. This process is analogous to the widely reported synthesis of similar compounds like 4-(Trifluoromethyl)benzohydrazide[6][7].

Synthetic Workflow

The synthesis can be logically broken down into two primary stages: esterification of 4-(trifluoromethoxy)benzoic acid and subsequent hydrazinolysis of the resulting ester.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the synthesis of benzohydrazides, adapted for the preparation of this compound.

Step 1: Esterification of 4-(Trifluoromethoxy)benzoic Acid

-

Reaction Setup: To a solution of 4-(trifluoromethoxy)benzoic acid in an excess of an alcohol (e.g., methanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

-

Purification: The crude methyl 4-(trifluoromethoxy)benzoate can be purified by column chromatography or recrystallization, if necessary.

Causality behind Experimental Choices: The use of excess alcohol serves to shift the equilibrium of the Fischer esterification towards the product side. A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

Step 2: Hydrazinolysis of Methyl 4-(Trifluoromethoxy)benzoate

-

Reaction Setup: The purified methyl 4-(trifluoromethoxy)benzoate is dissolved in a suitable alcohol, such as ethanol.

-

Addition of Hydrazine: Hydrazine hydrate is added to the solution, typically in a slight molar excess.

-

Reaction Conditions: The mixture is heated to reflux and stirred. The progress of the reaction is monitored by TLC until the starting ester is consumed.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, often leading to the precipitation of the product. The solid this compound is collected by filtration, washed with cold ethanol, and dried under vacuum. The resulting product is often of high purity, but can be further purified by recrystallization if needed.

Causality behind Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of ethanol as a solvent is based on its ability to dissolve both the ester and hydrazine hydrate, facilitating a homogeneous reaction.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in further synthetic endeavors and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 175277-18-6 | [8][9][10] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [8][9] |

| Molecular Weight | 220.15 g/mol | [8][9] |

| Melting Point | 110-120 °C | [8] |

| Appearance | Off-white to white powder | |

| IUPAC Name | This compound | [9] |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules, particularly hydrazones. The hydrazide functional group provides a convenient handle for condensation reactions with various aldehydes and ketones to generate a diverse library of hydrazone derivatives.

The Hydrazone Linkage: A Gateway to Bioactivity

The hydrazone moiety (-CO-NH-N=CH-) is a well-recognized pharmacophore, and compounds containing this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[7][11][12].

Caption: General scheme for the synthesis of bioactive hydrazones.

Bioisosteric Replacement and Lead Optimization

In drug discovery, this compound can be employed as a bioisosteric replacement for other benzohydrazide analogs. For instance, there is extensive research on the biological activities of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, which have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, and as antimicrobial agents[6][7][11]. By substituting the trifluoromethyl group with a trifluoromethoxy group, medicinal chemists can fine-tune the electronic and lipophilic properties of the resulting hydrazones, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Future Directions

The exploration of this compound and its derivatives remains a promising area of research. Future studies could focus on:

-

Expansion of Hydrazone Libraries: Synthesizing and screening a broader range of hydrazone derivatives for various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematically investigating how modifications to the aldehyde or ketone portion of the hydrazone affect biological activity.

-

Material Science Applications: Exploring the use of this compound in the development of novel polymers or coordination complexes with unique properties.

Conclusion

This compound stands as a testament to the enabling power of fluorine chemistry in the life sciences. While it may not have a singular, dramatic discovery story, its value is evident in its potential as a versatile building block. Its logical and straightforward synthesis, combined with the advantageous properties imparted by the trifluoromethoxy group, ensures its continued relevance in the quest for novel therapeutics and advanced materials. The foundation laid by early pioneers in organofluorine chemistry has paved the way for the application of such specialized reagents, and the future of this compound is bright with possibilities for innovation.

References

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. 4-(Trifluoromethoxy)benzoic acid hydrazide | C8H7F3N2O2 | CID 2777230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(TRIFLUOROMETHOXY)BENZOIC ACID HYDRAZIDE | 175277-18-6 [chemicalbook.com]

- 11. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide (2017) | Martin Krátký | 56 Citations [scispace.com]

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethoxy)benzohydrazide

Introduction

4-(Trifluoromethoxy)benzohydrazide is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features, combining a hydrazide moiety with a trifluoromethoxy-substituted aromatic ring, make it a valuable building block for the synthesis of novel bioactive compounds. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates[1][2][3]. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding and implementation of appropriate safety and handling protocols.

This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses for this compound. It is intended for laboratory personnel, including researchers, chemists, and technicians, who may handle this compound. The information herein is synthesized from authoritative safety data sheets and scientific literature to ensure the highest level of accuracy and trustworthiness. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact[4][5][6].

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation[4][5][6].

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation[4][5][6].

GHS Hazard Pictogram:

Hazard Statements:

The hydrazide functional group is a well-known structural alert for potential toxicity, and while specific toxicological data for this compound is limited, compounds containing this moiety can exhibit a range of adverse health effects[7][8]. The trifluoromethoxy group is generally considered to be metabolically stable, which can be an advantage in drug design but also means the parent compound may persist in the body[1][9].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C8H7F3N2O2 | [4][5] |

| Molecular Weight | 220.15 g/mol | [5] |

| Appearance | Solid | [4][10] |

| Melting Point | 110 - 120 °C | [4] |

| Solubility | No data available | [10] |

| Stability | Stable under normal handling and storage conditions. | [4] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential. This begins with engineering controls and is supplemented by the mandatory use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area[4][6]. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[10][11].

-

Safety Showers and Eyewash Stations: Emergency eyewash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure[4].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust[4][12][13].

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) at all times. Gloves must be inspected for integrity before use and disposed of properly after handling the compound[4][12].

-